Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate
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Overview
Description
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is an organic compound with the molecular formula C11H11NO5 It is a derivative of acrylate, featuring a nitrophenyl group and a hydroxyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate can be synthesized through the Baylis-Hillman reaction. This reaction involves the condensation of p-nitrobenzaldehyde with methyl acrylate in the presence of a nucleophilic catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is typically carried out at room temperature and can be facilitated by the use of silica gel as a reaction medium .
Industrial Production Methods
The use of solid reaction media like silica gel can enhance the efficiency and yield of the reaction, making it suitable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Formation of methyl 2-(oxo(4-nitrophenyl)methyl)acrylate.
Reduction: Formation of methyl 2-(hydroxy(4-aminophenyl)methyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of polymers and copolymers with specific properties.
Biological Studies: Its derivatives may have potential biological activities, making it useful in medicinal chemistry research.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction to form amino derivatives. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxy(4-aminophenyl)methyl)acrylate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(hydroxy(4-methylphenyl)methyl)acrylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate is unique due to the presence of both a hydroxyl group and a nitro group, which provide distinct reactivity patterns
Properties
IUPAC Name |
methyl 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(11(14)17-2)10(13)8-3-5-9(6-4-8)12(15)16/h3-6,10,13H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMALDNNWRVBOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463771 |
Source
|
Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114106-93-3 |
Source
|
Record name | methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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